![molecular formula C8H4F3NOS B592020 6-(三氟甲氧基)苯并[d]噻唑 CAS No. 876500-72-0](/img/structure/B592020.png)

6-(三氟甲氧基)苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

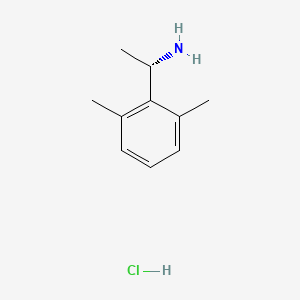

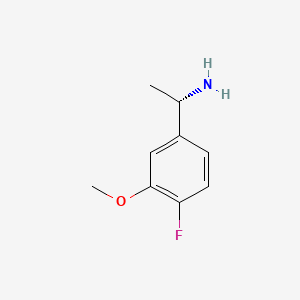

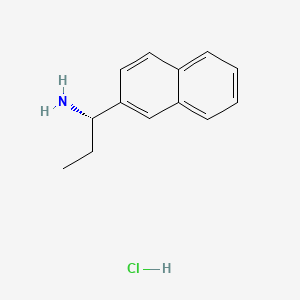

6-(Trifluoromethoxy)benzo[d]thiazole is a chemical compound with the CAS Number: 876500-72-0 and a molecular weight of 219.19 . It has the IUPAC name 6-(trifluoromethoxy)-1,3-benzothiazole . It is typically stored in a dry room at normal temperature . The physical form of this compound can range from a light-yellow to yellow liquid, or it can be a semi-solid or solid .

Synthesis Analysis

Benzothiazole derivatives are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . A bromine-free and straightforward synthesis of 2-amino benzothiazole derivatives via the reaction of aniline derivatives and ammonium thiocyanate using electrosynthesis in the presence of sodium bromide both as an electrolyte and as a brominating agent at room temperature in isopropyl alcohol (i-PrOH) as a solvent has been reported .Molecular Structure Analysis

The InChI code for 6-(Trifluoromethoxy)benzo[d]thiazole is 1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H . The InChI key is DHITZHCZUWQDBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)benzo[d]thiazole has a molecular weight of 219.19 . It is a light-yellow to yellow liquid, semi-solid, or solid . It is stored in a dry room at normal temperature .科学研究应用

催化和抗菌应用:从含有6-(三氟甲氧基)苯并[d]噻唑的Cu(II)-席夫碱络合物中衍生的CuO纳米颗粒已被用于对4-硝基苯酚进行催化还原,并展示了抗氧化和抗菌性能 (Ayodhya & Veerabhadram, 2019)。

DNA结合和抗菌活性:含有6-(三氟甲氧基)苯并[d]噻唑的单核Cu(II)席夫碱络合物显示出DNA结合性能和抗菌活性,表明在遗传和感染相关研究中具有潜力 (Rambabu et al., 2021)。

DNA相互作用和抗菌研究:新型席夫碱配体及其与6-(三氟甲氧基)苯并[d]噻唑的铜(II)络合物展示出有效的DNA结合和切割,以及强大的抗菌性能 (Rambabu et al., 2016)。

药物发现中的构建模块:作为合成和药物化学中的组成部分,6-(三氟甲氧基)苯并[d]噻唑衍生物已被用于合成新的药物发现化合物 (Durcik et al., 2020)。

杀真菌活性:6-(三氟甲氧基)苯并[d]噻唑的席夫碱衍生物显示出显著的杀真菌活性,表明它们有潜力作为新杀真菌剂的引物化合物 (Wu et al., 2016)。

半导体聚合物:苯并[d]噻唑衍生物已被应用于有机半导体的制备,用于电子应用,研究显示出有希望的性能 (Chen et al., 2016)。

抗炎活性:噻唑衍生物,包括含有6-(三氟甲氧基)苯并[d]噻唑的化合物,已被研究用于治疗神经炎症介导的退行性脑疾病的潜力 (Nam et al., 2013)。

有机化合物的合成:已探索了6-(三氟甲氧基)苯并[d]噻唑衍生物的合成,用于创造具有潜在药理应用的各种有机化合物 (Deng et al., 2010)。

作用机制

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, contributing to their wide range of biological activities .

Result of Action

Some thiazole derivatives have been reported to show anti-inflammatory and analgesic activity with a fast onset of action .

生化分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHITZHCZUWQDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696671 |

Source

|

| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876500-72-0 |

Source

|

| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 6-(trifluoromethoxy)benzo[d]thiazole a promising scaffold for developing new anti-infective agents?

A1: 6-(Trifluoromethoxy)benzo[d]thiazole derivatives have shown promising anti-infective activity, specifically against bacteria. [] This scaffold provides a good starting point for developing new anti-infective agents due to the presence of the trifluoromethoxy group and the benzo[d]thiazole core. These structural features can contribute to enhanced pharmacological properties, such as improved metabolic stability and target affinity. Further research exploring modifications to this scaffold can potentially lead to the development of novel and effective anti-infective drugs.

Q2: How has the "click chemistry" approach been employed in the study of 6-(trifluoromethoxy)benzo[d]thiazole derivatives?

A2: Researchers have utilized the alkyne-azide click reaction with 2-propargylamino-6-(trifluoromethoxy)benzo[d]thiazoles to efficiently synthesize a library of compounds. [] This strategy allows for the rapid and modular introduction of diverse pharmacologically active fragments onto the core scaffold. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships and identifying promising lead compounds for further development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。